

Known Properties & Bioactive Mechanisms of Isoleoxyelephantopin

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Compound Focus: Isoleoxyelephantopin

CAS No.: 38927-54-7

Cat. No.: S1811395

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The table below consolidates the known chemical properties and experimentally observed mechanisms of action of IDET from the literature.

Aspect	Available Data / Observed Mechanisms
Basic Chemical Properties	Molecular Formula: C ₁₉ H ₂₀ O ₆ [1] Molecular Weight: 344.36 g/mol [1] Purity: Available at ≥95% (LC/MS-ELSD) [2] Form: Solid crystalline powder [2] [1] Solubility: Soluble in methanol, ethanol, and DMSO [2] [3]
Reported Bioactivities & Experimental Mechanisms	• Induces apoptosis via ROS generation, caspase-3/7/9 cleavage, and PARP cleavage [4]. • Causes cell cycle arrest at G2/M and Sub-G1 phases [3] [4]. • Inhibits NF-κB and AP-1 signaling pathways [5] [4]. • Modulates expression of oncogenic and tumor-suppressor lncRNAs [4]. • Inactivates Thioredoxin Reductase 1 (TrxR1) [6]. • Synergizes with cisplatin in colon cancer models [6].

Experimental Protocols from Literature

While PK protocols are unavailable, you can adapt these established bioactivity assay protocols to evaluate IDET's functional effects in your models.

- **Cytotoxicity & Anti-Proliferation (MTT Assay)**

- **Cell Seeding:** Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight [3] [4].
 - **Dosing:** Treat cells with a concentration range of IDET (e.g., 0-25 µg/mL or 0-35 µM, dissolved in DMSO) for 12 to 72 hours. A final DMSO concentration of ≤0.1% is recommended as a vehicle control [3] [4].
 - **Viability Measurement:** Add MTT reagent (5 mg/mL) and incubate for 2-4 hours to allow formazan crystal formation. Dissolve crystals with a lysis buffer (e.g., 100 µL) and measure absorbance at 570 nm [3] [4].
 - **Analysis:** Calculate % growth inhibition and determine IC50 values using appropriate software [3].
- **Apoptosis Detection (Annexin V/PI Staining)**
 - **Treatment:** Treat cells with IDET at the desired IC50 or other relevant concentrations for 24-48 hours [4].
 - **Staining:** Harvest cells, rinse with PBS, and resuspend in binding buffer. Label cells with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions (e.g., 5 µL each, incubate 15 min in dark) [3] [4].
 - **Analysis:** Analyze samples immediately using flow cytometry. Distinguish populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells [3] [4].
 - **Intracellular ROS Measurement**
 - **Loading:** After IDET treatment, incubate cells with 10 µM H₂DCFDA in serum-free medium for 30-60 minutes at 37°C [4].
 - **Washing & Observation:** Wash cells with PBS to remove excess dye. Observe the fluorescence signal (indicative of ROS levels) under a fluorescence microscope or using a flow cytometer [4].
 - **Inhibition Control:** To confirm ROS-dependent effects, pre-treat cells with an antioxidant like N-acetyl cysteine (NAC, e.g., 5 mM) for 1 hour before adding IDET [4].

FAQs & Troubleshooting Guides for Researchers

Q1: What is the solubility and recommended storage for IDET?

- **Answer:** IDET is soluble in methanol, ethanol, and DMSO, which are suitable for creating stock solutions. It is supplied as a solid powder and should be stored at **-20°C** to maintain stability [2] [3] [1]. Always prepare fresh working dilutions in culture medium immediately before experiments and ensure the final concentration of organic solvents (e.g., DMSO) does not exceed 0.1% to avoid cytotoxicity.

Q2: I have observed variable efficacy between cell lines. What are the typical IC50 values?

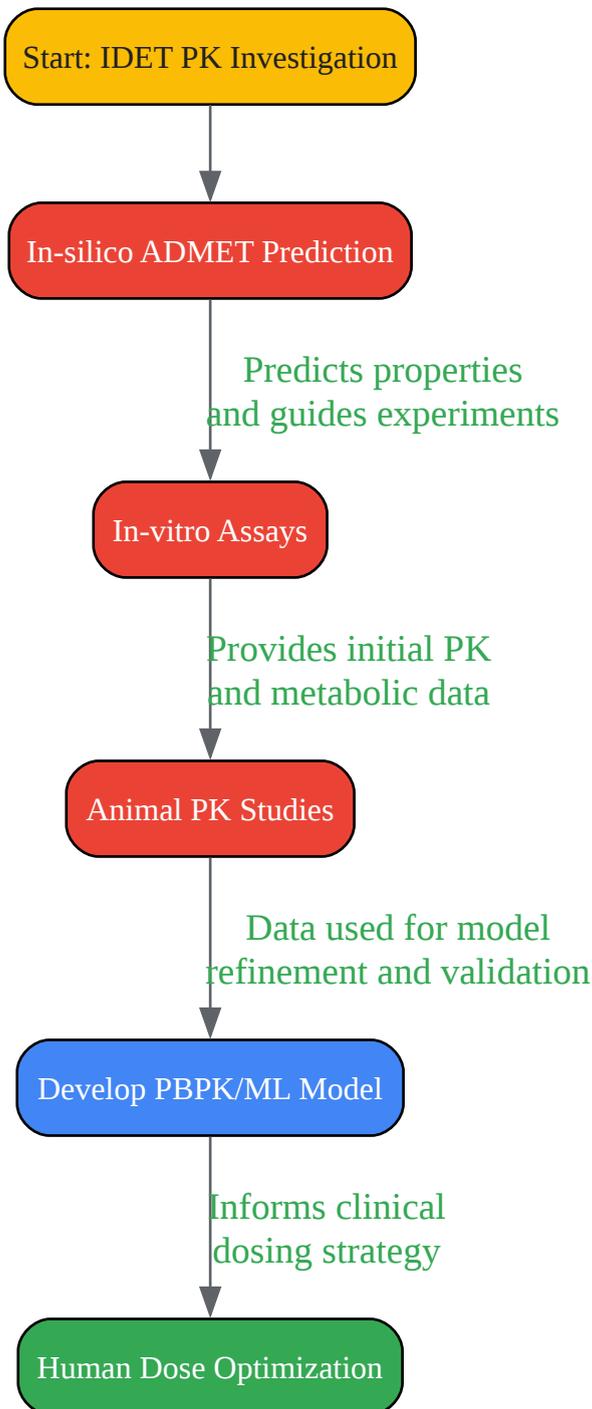
- **Answer:** Variable sensitivity is normal. Reported IC50 values after 48-hour treatment include:
 - **Breast cancer T47D cells:** ~1.3 µg/mL [3]
 - **Lung carcinoma A549 cells:** ~10.46 µg/mL [3]
 - **Other lines (e.g., SMMC-7721, HeLa):** ~14-18 µM [3] It is crucial to empirically determine the IC50 for your specific cell line and treatment duration using an MTT or similar assay.

Q3: The experimental results for IDET's mechanism are inconsistent. What could be the reason?

- **Answer:** IDET is a promiscuous compound that affects multiple targets. The predominant mechanism can vary based on:
 - **Cell Type:** Cellular background and baseline expression of signaling molecules (e.g., NF-κB, Nrf2) can shift the outcome [4].
 - **Dosage:** Lower concentrations may induce protective autophagy, while higher doses trigger robust apoptosis [4].
 - **Experimental Context:** The presence of other drugs (like cisplatin) can alter the primary mechanism, leading to synergistic effects [6]. Always include relevant positive and negative controls in your experimental design.

Proposed Workflow for PK Parameter Investigation

Given the lack of direct PK data, the following workflow, informed by modern PK research trends, is recommended for characterizing IDET's pharmacokinetics.



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Future Research Directions

To address the critical lack of PK data, future work should prioritize:

- **Conducting foundational PK studies** in animal models to establish basic parameters like clearance, volume of distribution, and half-life.
- **Developing analytical methods** (e.g., using LC-MS/MS) for the precise quantification of IDET and its potential metabolites in biological matrices like plasma and tissues.
- **Applying Machine Learning (ML) and Physiologically-Based Pharmacokinetic (PBPK) modeling** to integrate in vitro and in vivo data. This approach can help predict human PK, optimize dosage regimens, and understand the sources of inter-individual variability, even before conducting extensive clinical trials [7] [8] [9].

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